5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide
CAS No.:
Cat. No.: VC17563281
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N4O2 |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 5-ethyl-N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |
| Standard InChI | InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8) |
| Standard InChI Key | VLGPAIFKLCTJBX-UHFFFAOYSA-N |
| Isomeric SMILES | CCC1=NC(=NO1)/C(=N/O)/N |
| Canonical SMILES | CCC1=NC(=NO1)C(=NO)N |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is C₅H₈N₄O₂, with a molecular weight of 156.14 g/mol. Its systematic IUPAC name reflects the substitution pattern: the oxadiazole ring is numbered such that the oxygen atom occupies position 1, followed by nitrogen atoms at positions 2 and 4. The ethyl group is attached to position 5, while the carboximidamide functional group (-C(=NH)NHOH) resides at position 3 .
Key structural features include:
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1,2,4-Oxadiazole core: Known for thermal stability and aromaticity, contributing to its utility in medicinal and materials chemistry .
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Ethyl substituent: Enhances lipophilicity compared to methyl analogs, potentially influencing bioavailability .
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Hydroxycarboximidamide group: Imparts hydrogen-bonding capacity, relevant for biological interactions .
Synthesis and Methodological Approaches
Synthetic Pathways from Nitriles and Amidoximes
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acids or their derivatives. For 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, a two-step approach is proposed based on analogous methods :
Step 1: Formation of Amidoxime
Ethyl cyanide (propionitrile) reacts with hydroxylamine hydrochloride in ethanol under basic conditions (triethylamine, TEA) to form ethyl amidoxime:
Step 2: Cyclization with Carboxylic Acid Derivatives
The amidoxime undergoes acylation with a suitable acylating agent (e.g., chloroacetic acid derivative) followed by cyclodehydration. Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) as coupling agents facilitates the formation of the oxadiazole ring :
Alternative Routes via Hydrazine Intermediates
Hydrazine hydrate has been employed in the synthesis of oxadiazole derivatives, as seen in studies on 1,3,4-oxadiazole-2(3H)-thiones . For the target compound, refluxing ethyl amidoxime with carbon disulfide in alkaline conditions could yield intermediate thiones, which are subsequently aminated to form the carboximidamide group .
Physicochemical Properties
Estimated properties of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, extrapolated from methyl analogs :
The ethyl group increases hydrophobicity compared to the methyl variant, as evidenced by the higher predicted boiling point and density .
Pharmacological and Industrial Applications
Antimicrobial Activity
1,2,4-Oxadiazoles exhibit broad-spectrum antimicrobial properties. The hydroxycarboximidamide moiety in this compound may enhance binding to bacterial enzymes like DNA gyrase, as observed in structurally related nitrofurans .
Energetic Materials
Oxadiazole derivatives are explored as insensitive energetic materials due to their high nitrogen content and thermal stability . The ethyl substituent could modulate sensitivity and energy release profiles, making this compound a candidate for propellant formulations .
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